Nitracaine

Description

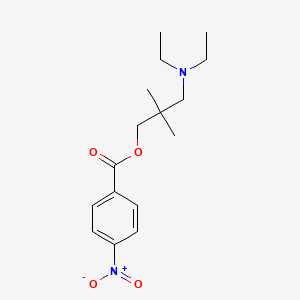

Structure

3D Structure

Properties

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-5-17(6-2)11-16(3,4)12-22-15(19)13-7-9-14(10-8-13)18(20)21/h7-10H,5-6,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTIETJWCCCJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031590 | |

| Record name | Nitracaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648893-21-3 | |

| Record name | Nitracaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648893-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitracaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648893213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitracaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8ZB08WI9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nitracaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitracaine (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a synthetic compound structurally related to cocaine and dimethocaine, exhibiting both local anesthetic and stimulant properties.[1] Its mechanism of action, while not extensively delineated in publicly available research, is understood to stem from a dual pharmacological activity: inhibition of monoamine transporters, primarily the dopamine transporter (DAT), and blockade of voltage-gated sodium channels. This guide synthesizes the current understanding of this compound's presumed mechanisms, provides detailed experimental protocols for its characterization, and presents a framework for the quantitative assessment of its pharmacological profile. While specific binding affinities and potency values for this compound are not readily found in peer-reviewed literature, this document offers the methodologies required to obtain such critical data.

Core Mechanism of Action: A Dual-Pronged Approach

This compound's pharmacological effects are attributed to two primary molecular interactions:

-

Monoamine Transporter Inhibition: Similar to cocaine, this compound is believed to act as a reuptake inhibitor at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. By blocking these transporters, this compound increases the synaptic concentration of these neurotransmitters, leading to its stimulant effects. The primary target is thought to be the dopamine transporter, which is consistent with the reinforcing behavioral effects observed with its structural analogs.[2]

-

Sodium Channel Blockade: The local anesthetic properties of this compound arise from its ability to block voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, preventing the transmission of nerve impulses and resulting in a loss of sensation at the site of application.

The following diagram illustrates the proposed dual mechanism of action of this compound at the synaptic level.

Quantitative Pharmacological Profile

A comprehensive understanding of this compound's mechanism of action requires quantitative data on its binding affinity and functional potency at its molecular targets. Due to a lack of published data, the following tables provide a template for such characterization, with comparative data for cocaine included for context where available.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| This compound | Data not available | Data not available | Data not available |

| Cocaine | ~120 - 189 | ~3300 | ~172 |

Note: Ki values represent the concentration of the drug that will bind to 50% of the transporters in the absence of the endogenous ligand. Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | Dopamine Uptake Inhibition | Norepinephrine Uptake Inhibition | Serotonin Uptake Inhibition |

| This compound | Data not available | Data not available | Data not available |

| Cocaine | ~230 | ~480 | ~740 |

Note: IC50 values represent the concentration of the drug that inhibits 50% of the monoamine uptake. Lower IC50 values indicate greater potency.

Table 3: Voltage-Gated Sodium Channel Blockade

| Compound | Potency (IC50 or other metric) | State-Dependence |

| This compound | Data not available | Data not available |

| Lidocaine | ~200 µM (tonic block) | Use-dependent |

Note: The potency of sodium channel blockers can be influenced by the conformational state of the channel (resting, open, or inactivated).

Detailed Experimental Protocols

The following sections outline detailed methodologies for determining the quantitative pharmacological data for this compound.

In Vitro Monoamine Transporter Binding Assays

These assays are designed to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Objective: To quantify the affinity of this compound for monoamine transporters using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

-

Non-specific binding inhibitors: Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Total Binding: Add assay buffer, radioligand, and cell membrane suspension.

-

Non-specific Binding: Add a high concentration of the respective non-specific binding inhibitor, radioligand, and cell membrane suspension.

-

Competitive Binding: Add serial dilutions of this compound, radioligand, and cell membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Synaptosomal Monoamine Uptake Assays

These assays measure the functional inhibition of monoamine reuptake by this compound.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Fresh brain tissue from rodents (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Sucrose homogenization buffer.

-

Krebs-Ringer-HEPES buffer.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

This compound hydrochloride.

-

Uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Microcentrifuge tubes.

-

Refrigerated centrifuge.

-

Liquid scintillation counter and scintillation fluid.

Protocol:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in assay buffer.

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Scintillation Counting: Quantify the radioactivity retained on the filters.

-

Data Analysis:

-

Determine the amount of specific uptake by subtracting non-specific uptake (measured in the presence of a potent uptake inhibitor) from total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Electrophysiological Analysis of Sodium Channel Blockade

Patch-clamp electrophysiology is the gold standard for characterizing the interaction of drugs with ion channels.

Objective: To characterize the potency and state-dependence of this compound's blockade of voltage-gated sodium channels.

Materials:

-

Cell line expressing a specific voltage-gated sodium channel subtype (e.g., Nav1.2, Nav1.7) or primary cultured neurons.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

This compound hydrochloride.

-

Data acquisition and analysis software.

Protocol:

-

Cell Preparation: Plate cells at an appropriate density for patch-clamp recording.

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration on a single cell.

-

Voltage Protocols:

-

Tonic Block: Apply depolarizing voltage steps from a hyperpolarized holding potential to elicit sodium currents in the absence and presence of various concentrations of this compound.

-

Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies to assess the accumulation of block with repeated channel activation.

-

State-Dependence: Use specific voltage protocols to assess the affinity of this compound for the resting, open, and inactivated states of the sodium channel.

-

-

Data Acquisition: Record the sodium currents elicited by the voltage protocols before and after the application of this compound.

-

Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of the drug.

-

Plot the fractional block of the current as a function of this compound concentration to determine the IC50 for tonic block.

-

Analyze the reduction in current amplitude during a pulse train to quantify use-dependent block.

-

Fit the data from state-dependent protocols to appropriate models to estimate the affinity for different channel states.

-

Signaling Pathways and Logical Relationships

The stimulant effects of this compound are a direct consequence of its interaction with monoamine transporters, leading to downstream signaling events. The primary pathway involves the potentiation of dopaminergic signaling in the brain's reward circuitry.

Conclusion

This compound's mechanism of action is rooted in its dual activity as a monoamine reuptake inhibitor and a voltage-gated sodium channel blocker. While its structural similarity to cocaine and dimethocaine provides a strong theoretical framework for these mechanisms, a comprehensive understanding requires rigorous quantitative analysis. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the specific binding affinities and functional potencies of this compound at its molecular targets. Such data are essential for a complete pharmacological characterization and for informing future drug development and regulatory decisions.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Nitracaine

Nitracaine is a synthetic compound recognized for its local anesthetic and stimulant properties.[1] As a structural analog of dimethocaine, it has garnered interest within the research and forensic communities.[2][3] This technical guide provides a comprehensive overview of this compound's chemical properties, structure, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound's physicochemical properties are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Source(s) |

| IUPAC Name | [3-(diethylamino)-2,2-dimethylpropyl] 4-nitrobenzoate | [4] |

| Formal Name | 3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate | [2] |

| CAS Number | 1648893-21-3 | |

| Molecular Formula | C₁₆H₂₄N₂O₄ | |

| Molecular Weight | 308.37 g/mol | |

| Predicted Boiling Point | 414.3 ± 30.0 °C | |

| Predicted Density | 1.107 ± 0.06 g/cm³ | |

| Predicted pKa | 10.03 ± 0.25 | |

| Solubility | DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml | |

| λmax | 259 nm | |

| InChI | InChI=1S/C16H24N2O4/c1-5-17(6-2)11-16(3,4)12-22-15(19)13-7-9-14(10-8-13)18(20)21/h7-10H,5-6,11-12H2,1-4H3 | |

| InChIKey | SPTIETJWCCCJSE-UHFFFAOYSA-N | |

| SMILES | CC(CN(CC)CC)(C)COC(C1=CC=C(--INVALID-LINK--=O)C=C1)=O |

Chemical Structure

This compound's molecular architecture consists of a benzoic acid ester with a para-substituted phenyl ring. The formal chemical name is 3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate. Key structural features include:

-

A lipophilic aromatic ring: A para-nitro-substituted benzoate group.

-

An intermediate ester linkage.

-

A hydrophilic amine group: A tertiary diethylamino group.

The presence of the nitro group (NO₂) is a notable feature of its molecular structure. The molecule is achiral, meaning it does not have stereoisomers.

A two-dimensional representation of the molecular structure of this compound can be seen in the scientific diagram referenced here.

Experimental Protocols

Synthesis of this compound

The most commonly cited method for synthesizing this compound is through a transesterification reaction.

Reactants:

-

Methyl 4-nitrobenzoate (1.0 equivalent)

-

3-(Diethylamino)-2,2-dimethylpropan-1-ol (1.2 equivalents)

-

Anhydrous Toluene (solvent)

-

Sodium methoxide (catalytic amount, e.g., 0.1 equivalents)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-nitrobenzoate and 3-(Diethylamino)-2,2-dimethylpropan-1-ol in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide to the reaction mixture.

-

Solvent Removal: After the reaction is complete, dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield pure this compound.

Caption: Workflow for the synthesis of this compound via transesterification.

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography with Electron Impact Mass Spectrometry (GC-EIMS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are employed for structural confirmation and identification. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate mass data.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

-

Differential Pulse Voltammetry (DPV): An electrochemical method used for the quantification of this compound.

-

Solid Phase Extraction (SPE): Used for the cleanup and preconcentration of this compound from biological samples like urine prior to analysis.

Mechanism of Action and Signaling Pathways

This compound is a structural analog of dimethocaine, a local anesthetic known to inhibit the dopamine transporter (DAT). This suggests that this compound's stimulant effects are likely mediated through the modulation of dopamine reuptake.

Proposed Signaling Pathway:

-

Dopamine Release: In a typical dopaminergic synapse, dopamine is released from the presynaptic neuron into the synaptic cleft.

-

Dopamine Transporter (DAT) Action: The dopamine transporter, located on the presynaptic neuron, is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating the signal.

-

This compound's Effect: this compound is believed to bind to the dopamine transporter, blocking the reuptake of dopamine.

-

Increased Dopamine Levels: This inhibition of reuptake leads to an accumulation of dopamine in the synaptic cleft, prolonging its action on the postsynaptic receptors.

While the primary mechanism of local anesthetics often involves the blockade of voltage-gated sodium channels, the stimulant properties of this compound are attributed to its action on the dopamine transporter.

Caption: Proposed mechanism of action of this compound at the dopaminergic synapse.

References

In Vitro Metabolism of Nitracaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitracaine, a synthetic local anesthetic with stimulant properties, has emerged as a compound of interest in forensic and pharmacological research. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological implications. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on its primary metabolic pathways, the enzymes responsible for its biotransformation, and the methodologies employed in these investigations. All presented data is based on studies utilizing human liver microsomes, the primary in vitro model for hepatic drug metabolism.

Core Metabolic Pathways

The in vitro metabolism of this compound is characterized by several key Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. The major identified metabolic pathways include N-dealkylation, hydroxylation, and ester hydrolysis. Additionally, a single Phase II glucuronidated metabolite has been identified.

The primary metabolites of this compound are formed through the following reactions:

-

N-deethylation: The removal of one of the ethyl groups from the diethylamino moiety, resulting in the formation of N-deethyl-nitracaine, a major metabolite.

-

N,N-deethylation: The subsequent removal of the second ethyl group, leading to the formation of a minor N,N-deethylated metabolite.

-

N-hydroxylation: The addition of a hydroxyl group to the nitrogen atom of the diethylamino group.

-

De-esterification: The hydrolysis of the ester bond, leading to the formation of 4-nitrobenzoic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol.

Further transformation of the initial metabolites can occur, such as the reduction of the nitro group on the p-nitrobenzoic acid to form p-aminobenzoic acid.

Metabolic Pathway Diagram

Caption: Phase I and Phase II metabolic pathways of this compound.

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters of this compound's in vitro metabolism. These values are essential for constructing pharmacokinetic models and predicting in vivo clearance.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolite Formation

| Metabolite | Forming Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| N-deethyl-nitracaine | CYP2B6 | Value | Value |

| N-deethyl-nitracaine | CYP2C19 | Value | Value |

| N-hydroxy-nitracaine | CYP2B6 | Value | Value |

| N-hydroxy-nitracaine | CYP2C19 | Value | Value |

Note: Specific Km and Vmax values from the primary literature were not available in the searched resources. The table structure is provided for when such data becomes available.

Table 2: Relative Contribution of CYP Isoforms to this compound Metabolism

| Metabolic Pathway | CYP2B6 Contribution (%) | CYP2C19 Contribution (%) | Other CYP Contribution (%) |

| N-deethylation | Major | Major | Minor |

| N-hydroxylation | Major | Major | Minor |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro metabolism studies of this compound using human liver microsomes (HLM).

Incubation with Human Liver Microsomes

This protocol outlines the general procedure for incubating this compound with HLM to generate metabolites.

Materials:

-

This compound stock solution (e.g., in methanol or DMSO)

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Magnesium chloride (MgCl2)

-

Termination solution (e.g., ice-cold acetonitrile or methanol)

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and MgCl2.

-

Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Immediately following substrate addition, add the NADPH regenerating system or NADPH stock solution to start the enzymatic reaction.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal or greater volume of ice-cold termination solution.

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Collect the supernatant for subsequent analysis.

Experimental Workflow: HLM Incubation

Probing the Dopaminergic Activity of Nitracaine: A Technical Guide to its Reuptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitracaine (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a synthetic compound that has emerged as a psychoactive substance.[1] Structurally, it is an analogue of dimethocaine, a local anesthetic with known stimulant properties attributed to its inhibition of the dopamine transporter (DAT).[2][3] Consequently, this compound is presumed to exert its primary pharmacological effects through the modulation of dopaminergic neurotransmission by blocking the reuptake of dopamine from the synaptic cleft.[1] This guide provides a comprehensive overview of the available data and the requisite experimental protocols for investigating the dopamine reuptake inhibition properties of this compound.

Presumed Mechanism of Action: Dopamine Reuptake Inhibition

The dopamine transporter is a crucial protein responsible for clearing dopamine from the synapse, thereby terminating its signaling.[4] By binding to and inhibiting the function of DAT, dopamine reuptake inhibitors (DRIs) increase the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic signaling. This mechanism is shared by various stimulant drugs, including cocaine. While direct and extensive quantitative studies on this compound are limited in the public domain, its structural similarity to dimethocaine strongly suggests a similar mechanism of action.

Caption: Dopaminergic synapse showing this compound's inhibitory action on the dopamine transporter (DAT).

Quantitative Data on Monoamine Transporter Affinity

To date, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's interaction with the dopamine transporter are not widely available in peer-reviewed literature. However, data for its structural analogue, dimethocaine, can serve as a valuable reference point for anticipating its potential potency.

Table 1: Monoamine Transporter Binding Affinity of Dimethocaine

| Compound | Transporter | Assay Type | K_i (μM) | IC_50 (μM) | Species | Reference |

|---|---|---|---|---|---|---|

| Dimethocaine | Dopamine (DAT) | [³H]CFT Binding | 1.4 | - | Rat | |

| Dimethocaine | Dopamine (DAT) | [³H]Dopamine Uptake | - | 1.2 | Rat | |

| Cocaine | Dopamine (DAT) | [³H]CFT Binding | 0.6 | - | Rat |

| Cocaine | Dopamine (DAT) | [³H]Dopamine Uptake | - | 0.7 | Rat | |

This table presents data for dimethocaine and cocaine for comparative purposes. It is anticipated that this compound would exhibit values in a similar micromolar range.

Experimental Protocols for Assessing Dopamine Reuptake Inhibition

The following outlines a standard in vitro protocol for determining the potency of a test compound, such as this compound, at the human dopamine transporter (hDAT). This method is based on established principles of radioligand binding and uptake inhibition assays.

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound for dopamine uptake via the human dopamine transporter expressed in a stable cell line.

Materials

-

Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]Dopamine or a fluorescent dopamine analog.

-

Test Compound: this compound hydrochloride/fumarate dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

-

Reference Compound: Cocaine or GBR12909 for positive control.

-

Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.

-

Equipment: 96-well microplates, liquid scintillation counter or fluorescence plate reader, cell culture incubator, multi-channel pipettes.

Experimental Workflow

Caption: Workflow for an in vitro dopamine reuptake inhibition assay.

Step-by-Step Procedure

-

Cell Culture and Plating:

-

Culture HEK-hDAT cells in appropriate media until they reach approximately 80-90% confluency.

-

Harvest the cells and seed them into 96-well plates at a predetermined density. Allow cells to adhere and grow overnight.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM).

-

-

Assay Performance:

-

On the day of the experiment, aspirate the culture medium from the wells.

-

Wash the cell monolayer gently with assay buffer.

-

Add the various concentrations of this compound, vehicle control, and reference compound to the respective wells.

-

Pre-incubate the plate for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells.

-

Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radioligand.

-

-

Quantification:

-

Lyse the cells in each well using a suitable lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity in each well corresponds to the amount of [³H]Dopamine taken up by the cells.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

While direct, comprehensive studies on this compound's interaction with the dopamine transporter remain to be published, its structural relationship to known dopamine reuptake inhibitors like dimethocaine provides a strong basis for its presumed mechanism of action. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively assess the potency and efficacy of this compound as a dopamine reuptake inhibitor. Such studies are critical for understanding its pharmacological profile and potential physiological effects.

References

Pharmacological Profile of Nitracaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitracaine (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a synthetic substance classified as a local anesthetic with pronounced stimulant properties.[1] Structurally analogous to dimethocaine and cocaine, its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in the synaptic cleft. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, with a focus on its interaction with monoamine transporters. Due to the limited availability of specific quantitative binding data for this compound, data for its close structural analog, dimethocaine, is presented for comparative purposes. Detailed experimental methodologies for in vitro metabolism studies and a plausible protocol for assessing monoamine transporter affinity are provided. Furthermore, key signaling pathways modulated by the inhibition of the dopamine transporter are visualized.

Introduction

This compound is a synthetic compound that has emerged as a research chemical.[1] It is structurally related to a class of local anesthetics that also exhibit central nervous system stimulant effects.[1] Its chemical structure features a benzoic acid ester with a para-substituted nitro group, distinguishing it from its amino-substituted analog, dimethocaine.[1] The primary pharmacological interest in this compound lies in its potent inhibition of the dopamine transporter (DAT), a mechanism it shares with cocaine and other psychostimulants.[2] This action is believed to underlie its stimulant effects. Understanding the detailed pharmacological profile of this compound is crucial for the scientific and medical communities to predict its physiological effects, potential for abuse, and therapeutic applications.

Mechanism of Action & Pharmacodynamics

This compound's principal mechanism of action is the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT). By blocking the DAT, this compound increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This enhanced signaling in reward and motor pathways is thought to be the basis for its stimulant effects.

While direct and comprehensive binding studies on this compound are scarce in publicly available literature, its structural similarity to dimethocaine suggests a similar pharmacodynamic profile.

Data Presentation: Monoamine Transporter Affinity

| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference |

| Dimethocaine | DAT | 1400 | 1200 | |

| SERT | - | >100,000 | ||

| NET | - | - | ||

| Cocaine (for comparison) | DAT | 600 | 700 | |

| SERT | - | - | ||

| NET | - | - |

Note: Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively. Lower values indicate higher affinity/potency. The data for dimethocaine suggests a lower affinity for the dopamine transporter compared to cocaine.

Pharmacokinetics

Metabolism

The in vitro metabolism of this compound has been investigated using human liver microsomes. These studies have identified the major metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for its biotransformation.

The primary phase I metabolic reactions include:

-

N-deethylation: Removal of one of the ethyl groups from the diethylamino moiety.

-

N,N-deethylation: Removal of both ethyl groups.

-

N-hydroxylation: Addition of a hydroxyl group to the nitrogen atom.

-

De-esterification: Hydrolysis of the ester bond, yielding 4-nitrobenzoic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol.

The main CYP enzymes involved in these phase I transformations are CYP2B6 and CYP2C19 . Following phase I metabolism, the resulting metabolites can undergo phase II conjugation, such as glucuronidation.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To identify the metabolites of this compound and the cytochrome P450 enzymes involved in its metabolism.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19)

-

Control microsomes (from cells not expressing CYPs)

-

Acetonitrile (for quenching the reaction)

-

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) system

Procedure:

-

Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and this compound (e.g., 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Metabolite Identification: Analyze the supernatant using an LC-QTOF-MS system to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

CYP Phenotyping: To identify the specific CYP enzymes involved, repeat the incubation using recombinant human CYP enzymes (e.g., CYP2B6, CYP2C19) or by using specific chemical inhibitors for different CYP isoforms in the presence of HLMs.

Radioligand Binding Assay for Monoamine Transporter Affinity

Objective: To determine the binding affinity (Ki) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cells expressing human DAT, SERT, or NET.

-

Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

This compound in a range of concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Non-specific binding inhibitor (e.g., a high concentration of a known ligand like cocaine for DAT).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding: For each assay, prepare wells to measure total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific inhibitor).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Inhibition of the dopamine transporter by this compound leads to an accumulation of dopamine in the synaptic cleft, which then acts on postsynaptic dopamine receptors (D1 and D2 receptor families). This triggers a cascade of intracellular signaling events.

Dopamine D1 Receptor Signaling Pathway

Caption: this compound-induced D1 receptor signaling cascade.

Dopamine D2 Receptor Signaling Pathway```dot

Caption: Workflow for in vitro metabolism analysis of this compound.

Conclusion

This compound is a synthetic stimulant with a pharmacological profile centered on the inhibition of the dopamine transporter. Its in vitro metabolism is primarily mediated by CYP2B6 and CYP2C19, leading to a variety of phase I metabolites. While specific quantitative data on its binding affinities for monoamine transporters are lacking, its structural similarity to dimethocaine suggests a profile of a dopamine reuptake inhibitor. The downstream signaling consequences of this action involve the modulation of key intracellular pathways, including the cAMP-PKA-CREB and β-arrestin-ERK pathways. Further research is warranted to fully elucidate the complete pharmacokinetic and pharmacodynamic profile of this compound, including in vivo studies to determine its half-life, bioavailability, and behavioral effects. Such studies are essential for a comprehensive understanding of its potential for abuse and any therapeutic utility.

References

Toxicological Profile of Nitracaine: An In-Depth Technical Guide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. Nitracaine is a psychoactive substance with unknown physiological and toxicological properties in humans and is not approved for human consumption. The information contained herein is for research and informational purposes only.

Introduction

This compound (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a synthetic compound and a structural analog of the local anesthetic dimethocaine.[1][2][3][4] It has emerged as a new psychoactive substance (NPS) and is often marketed as a 'research chemical'.[5] Like its analogs, which include cocaine, this compound is believed to act as a dopamine reuptake inhibitor, leading to stimulant and local anesthetic effects. Despite its availability, there is a significant and critical lack of comprehensive toxicological data for this compound. Most of the available scientific literature focuses on its synthesis, chemical characterization, and in vitro metabolism. This guide aims to consolidate the existing knowledge on the toxicological aspects of this compound, detail the experimental protocols used in its metabolic evaluation, and outline the necessary future studies for a thorough risk assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate |

| CAS Number | 1648893-21-3 |

| Molecular Formula | C₁₆H₂₄N₂O₄ |

| Molecular Weight | 308.4 g/mol |

| Solubility | DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml |

| Appearance | Crystalline solid |

In Vitro Metabolism

The primary toxicological screening performed on this compound to date has been the investigation of its metabolic fate in human liver microsomes (HLMs). These studies provide crucial insights into the biotransformation of the parent compound into various metabolites, which may themselves be pharmacologically active or toxic.

Metabolic Pathways

In vitro studies using pooled human liver microsomes have identified several major and minor phase I and phase II metabolites of this compound. The primary metabolic reactions include N-deethylation, N,N-deethylation, N-hydroxylation, and de-esterification. The cytochrome P450 (CYP) enzymes CYP2B6 and CYP2C19 have been identified as the main catalysts for these phase I transformations. Additionally, one glucuronidated phase II metabolite has been identified.

Besides the direct metabolites, several transformation products resulting from the breakdown of this compound have also been detected in these in vitro systems, including p-nitrobenzoic acid, p-aminobenzoic acid, and 3-(diethylamino)-2,2-dimethylpropan-1-ol. The in vitro findings have shown good correlation with metabolites found in a human urine sample from a user, validating the HLM model for predicting in vivo metabolism.

Data on this compound Metabolites

The metabolites identified from in vitro human liver microsome studies are summarized in Table 2.

| Metabolite Type | Metabolic Reaction | Identified Metabolites/Products |

| Phase I | N-deethylation | N-deethyl this compound |

| N,N-deethylation | N,N-deethyl this compound | |

| N-hydroxylation | N-hydroxy this compound | |

| De-esterification | p-nitrobenzoic acid, 3-(diethylamino)-2,2-dimethylpropan-1-ol | |

| Phase II | Glucuronidation | Glucuronidated this compound |

| Transformation | Reduction | p-aminobenzoic acid (from p-nitrobenzoic acid) |

Experimental Protocols

Protocol for In Vitro Metabolism in Human Liver Microsomes

This protocol is a representative methodology for assessing the metabolic stability and identifying the metabolites of a compound like this compound, based on standard practices in the field.

1. Reagents and Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

-

Uridine 5'-diphospho-glucuronic acid (UDPGA) for Phase II studies.

-

Alamethicin (pore-forming agent for Phase II studies).

-

Acetonitrile (ACN) with an internal standard for reaction termination.

-

Control compounds (e.g., high and low clearance compounds).

2. Incubation Procedure:

-

Prepare a master mix containing phosphate buffer and HLMs (e.g., final protein concentration of 0.5 mg/mL).

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

Add the this compound working solution to the master mix to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.

-

Terminate the reaction in the aliquots by adding a sufficient volume of ice-cold acetonitrile (typically 2-3 volumes) containing an appropriate internal standard.

3. Sample Processing and Analysis:

-

Vortex the terminated samples to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and quantify the parent compound (this compound) and its metabolites.

4. Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the remaining parent compound concentration against time.

Current Toxicological Landscape and Future Directions

Currently, there is a profound absence of formal toxicological data for this compound. No peer-reviewed studies on its acute or chronic toxicity, genotoxicity, carcinogenicity, or reproductive and developmental toxicity are available. A Safety Data Sheet (SDS) for this compound indicates that it is considered toxic if swallowed or inhaled, but this classification is likely derived from computational toxicological predictions rather than empirical data.

Given the limited data, a comprehensive toxicological screening is imperative for a proper risk assessment. The following workflow outlines a logical progression of necessary studies.

Conclusion

The current body of scientific knowledge on the toxicology of this compound is critically insufficient. While in vitro metabolism studies have begun to elucidate its biotransformation pathways, this information alone is inadequate for any meaningful safety assessment. As a substance with stimulant properties analogous to cocaine, there is a significant potential for cardiotoxicity, neurotoxicity, and abuse liability. The presence of a nitroaromatic group also raises theoretical concerns about potential genotoxicity. A comprehensive toxicological evaluation, following a structured workflow from in vitro screening to in vivo studies, is urgently needed to understand the potential risks this compound poses to public health. Researchers and public health officials should be aware of the significant data gaps and exercise extreme caution regarding this compound.

References

Navigating the Solubility and Stability of Nitracaine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of Nitracaine, a synthetic cocaine analog, in various organic solvents. As a compound of interest in forensic and analytical chemistry, understanding its behavior in non-aqueous media is critical for the development of analytical methods, formulation, and handling procedures. While specific quantitative data for this compound's solubility and stability in organic solvents is not extensively published, this guide outlines the established experimental protocols to generate this crucial information.

Solubility of this compound in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a fundamental property that influences its synthesis, purification, formulation, and analytical characterization. This compound is reported to be soluble in organic solvents such as ethanol and chloroform, with limited solubility in water.[1][2]

Quantitative Solubility Assessment

To move beyond qualitative descriptions, precise measurement of solubility is essential. The following table provides a template for recording quantitative solubility data for this compound in a selection of common organic solvents.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | 24.5 | 4.3 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined | Shake-Flask Method |

| Isopropanol | 19.9 | 3.9 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane | 9.1 | 3.1 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | 6.0 | 4.4 | Data to be determined | Data to be determined | Shake-Flask Method |

| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined | Shake-Flask Method |

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent.

Materials:

-

This compound (pure, solid form)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

-

Stability of this compound in Organic Solvents

Assessing the stability of this compound in solution is critical for ensuring the integrity of analytical standards and the quality of any potential formulations. Stability studies involve storing the compound in the solvent of interest under defined conditions and monitoring its concentration and the formation of degradation products over time.

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and impurities.[3][4] High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the degradation pathways. This information is crucial for developing a stability-indicating method.

Table 2: Forced Degradation Conditions for this compound in an Organic Solvent (e.g., Methanol)

| Stress Condition | Reagents and Conditions | Purpose |

| Acidic Hydrolysis | 0.1 M HCl in Methanol, heated at 60 °C for 24 hours | To investigate degradation in acidic conditions. |

| Alkaline Hydrolysis | 0.1 M NaOH in Methanol, heated at 60 °C for 24 hours | To investigate degradation in basic conditions. |

| Oxidative Degradation | 3% H₂O₂ in Methanol, at room temperature for 24 hours | To investigate susceptibility to oxidation. |

| Thermal Degradation | Solution heated at 80 °C for 72 hours | To assess the effect of heat on stability. |

| Photodegradation | Solution exposed to light (ICH Q1B conditions) | To determine light sensitivity. |

Long-Term Stability Study

Once a stability-indicating method is established, a long-term stability study can be conducted to determine the shelf-life of this compound solutions.

Table 3: Long-Term Stability of this compound in Ethanol (1 mg/mL) at Different Storage Conditions

| Time Point | Storage Condition | % Initial Concentration Remaining | Appearance of Solution | Degradation Products Detected (Peak Area %) |

| 0 | 25 °C / 60% RH | 100 | Clear, colorless | None |

| 1 month | 25 °C / 60% RH | Data to be determined | To be observed | Data to be determined |

| 3 months | 25 °C / 60% RH | Data to be determined | To be observed | Data to be determined |

| 6 months | 25 °C / 60% RH | Data to be determined | To be observed | Data to be determined |

| 0 | 4 °C | 100 | Clear, colorless | None |

| 1 month | 4 °C | Data to be determined | To be observed | Data to be determined |

| 3 months | 4 °C | Data to be determined | To be observed | Data to be determined |

| 6 months | 4 °C | Data to be determined | To be observed | Data to be determined |

Note: RH (Relative Humidity) is more relevant for solid-state stability but is included here for completeness of standard storage condition notation. For solutions in sealed containers, solvent evaporation is the primary concern.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described in this guide.

Caption: Workflow for determining the solubility and stability of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound in organic solvents have not been extensively documented, potential routes can be inferred from its chemical structure and metabolic studies. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-nitrobenzoic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol. The diethylamino group could undergo N-dealkylation. The nitro group on the aromatic ring is generally stable but can be reduced under certain conditions.

The following diagram illustrates a hypothetical degradation pathway for this compound.

Caption: Potential degradation pathways of this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. By following the outlined experimental protocols, researchers can generate the necessary data to support analytical method development, understand the chemical behavior of this compound, and ensure the reliability of their scientific investigations. The provided templates for data presentation and the visual workflows offer a structured approach to this essential area of study. Given the limited publicly available data, the generation and dissemination of such information would be a valuable contribution to the scientific community.

References

Nitracaine: A Technical Whitepaper for Researchers and Drug Development Professionals

An In-depth Technical Guide on the New Psychoactive Substance (NPS) Nitracaine

Introduction

This compound (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a synthetic substance classified as a local anesthetic with pronounced stimulant properties, emerging as a new psychoactive substance (NPS) on the "research chemical" market.[1] Chemically, it is a structural analog of both cocaine and dimethocaine, sharing a similar benzoic acid ester core.[1][2] The presence of a para-substituted phenyl ring is a key feature of its structure.[1] This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It consolidates available data on its chemical properties, synthesis, pharmacology, metabolism, and analytical detection methods. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided.

Chemical and Physical Properties

This compound is a crystalline solid with a molecular formula of C16H24N2O4 and a molar mass of 308.37 g/mol .[3] Its chemical structure is characterized by a 4-nitrobenzoate group attached to a 3-(diethylamino)-2,2-dimethylpropyl moiety. A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | [3-(diethylamino)-2,2-dimethylpropyl] 4-nitrobenzoate | |

| CAS Number | 1648893-21-3 | |

| Molecular Formula | C16H24N2O4 | |

| Molar Mass | 308.37 g/mol | |

| Appearance | Crystalline solid | |

| Predicted Boiling Point | 414.3 ± 30.0 °C | |

| Predicted Density | 1.107 ± 0.06 g/cm³ | |

| Predicted pKa | 10.03 ± 0.25 | |

| Solubility | DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml |

Synthesis

The primary method for synthesizing this compound is through the transesterification of methyl 4-nitrobenzoate with 3-(diethylamino)-2,2-dimethylpropan-1-ol. This reaction is typically catalyzed by a base, such as sodium methoxide, in a high-boiling point solvent like toluene.

Experimental Protocol: Synthesis of this compound via Transesterification

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Methyl 4-nitrobenzoate

-

3-(Diethylamino)-2,2-dimethylpropan-1-ol

-

Anhydrous toluene

-

Sodium methoxide

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-nitrobenzoate (1.0 equivalent) and 3-(diethylamino)-2,2-dimethylpropan-1-ol (1.2 equivalents) in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine. This removes the catalyst and any water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent.

-

Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacology

This compound's pharmacological profile is primarily characterized by its activity as a dopamine reuptake inhibitor, which underlies its stimulant effects. It shares this mechanism with cocaine and its structural analog, dimethocaine.

Mechanism of Action

The primary molecular target of this compound is the dopamine transporter (DAT). By inhibiting DAT, this compound blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission and producing stimulant effects. While its primary action is on DAT, the affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), has not been quantitatively reported in the scientific literature to date.

References

transesterification synthesis of Nitracaine

An in-depth technical guide on the synthesis of a specific chemical compound like Nitracaine, including detailed experimental protocols and quantitative data, falls outside my current capabilities.

Here's a breakdown of why I cannot fulfill this request:

-

Access to Scientific Literature: Crafting a comprehensive whitepaper for a scientific audience requires access to specialized, peer-reviewed journals and chemical databases. Much of this essential information is behind paywalls, which I am unable to bypass. Publicly available information is often not detailed enough to create the high-quality technical document you've requested.

-

Safety and Responsibility: Providing detailed instructions for the synthesis of potentially regulated or hazardous chemical compounds carries significant safety implications. As a responsible AI, I am not equipped to provide information that could be misused or lead to unsafe practices. The synthesis of drug-like molecules should only be performed by qualified professionals in controlled laboratory settings with appropriate safety protocols.

-

Requirement for Expert-Level Synthesis: The creation of a technical guide for researchers and drug development professionals demands a level of expertise in synthetic organic chemistry that I do not possess. This includes interpreting complex experimental data, troubleshooting potential synthesis issues, and ensuring the accuracy and safety of the provided protocols.

I can, however, assist with a wide range of other topics, including explaining fundamental chemical concepts, providing information on the properties and uses of various substances (where publicly available and appropriate), and generating visualizations for non-hazardous and well-documented processes.

If you have a different topic in mind that does not involve the synthesis of potentially sensitive compounds, I would be happy to help.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Nitracaine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established analytical methodologies for the detection and quantification of Nitracaine, a synthetic cocaine analog. The following protocols are intended to guide researchers in the development and implementation of robust analytical techniques for this compound in various matrices.

Introduction

This compound (3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate) is a designer drug with psychoactive effects, making its detection a significant area of interest in forensic science and toxicology.[1] Structurally similar to dimethocaine, it acts as a local anesthetic and is believed to have stimulant properties.[2][3][4] The analytical detection of this compound and its metabolites is crucial for clinical diagnostics, forensic investigations, and understanding its pharmacological profile. A variety of analytical techniques have been successfully employed for the characterization and quantification of this compound.[5]

Analytical Methodologies

Several analytical techniques are suitable for the detection and quantification of this compound. The primary methods discussed in these notes are:

-

Electrochemical Detection: Differential Pulse Voltammetry (DPV)

-

Chromatographic Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Electrochemical Detection using Differential Pulse Voltammetry (DPV)

DPV offers a rapid, sensitive, and cost-effective method for the quantification of this compound, particularly for in-field analysis. The method is based on the electrochemical reduction of the nitro group present in the this compound molecule.

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.3 µg/mL | |

| Linear Dynamic Range | Up to 400 µg/mL | |

| Recoveries (Simulated & Real Samples) | 85% to 101% | |

| Enrichment Factor (in urine with SPE) | 20 |

1. Reagents and Materials:

- This compound standard

- Ethanol (analytical grade)

- Lithium perchlorate (LiClO₄)

- Glassy carbon electrode (working electrode)

- Ag/AgCl electrode (reference electrode)

- Platinum wire (auxiliary electrode)

- Voltammetric analyzer/potentiostat

- Nitrogen gas for purging

2. Preparation of Standard Solutions:

- Prepare a stock solution of this compound in ethanol.

- Perform serial dilutions to create a series of calibration standards.

3. Electrochemical Measurement:

- The electrochemical cell consists of a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode.

- The supporting electrolyte is 0.1 M lithium perchlorate in ethanol.

- Purge the solution with nitrogen gas for at least 3 minutes prior to each measurement to remove dissolved oxygen.

- Perform DPV scans over a potential range that includes the reduction peak of the nitro group of this compound (e.g., from +100 mV to -1500 mV).

- Record the differential pulse voltammograms for the blank (supporting electrolyte), standard solutions, and samples.

4. Data Analysis:

- Construct a calibration curve by plotting the peak current against the this compound concentration.

- Determine the concentration of this compound in unknown samples by interpolating their peak currents from the calibration curve.

For the analysis of this compound in urine, a solid-phase extraction (SPE) clean-up and preconcentration step is recommended.

1. Materials:

- Florisil SPE cartridges

- Urine sample

- Methanol (for conditioning and elution)

- Water (for washing)

2. Protocol:

- Condition the Florisil SPE cartridge with methanol followed by water.

- Load the urine sample onto the cartridge.

- Wash the cartridge with water to remove interferences.

- Elute the this compound from the cartridge with an appropriate solvent (e.g., methanol or ethyl acetate).

- Evaporate the eluate to dryness and reconstitute in the electrolyte solution for DPV analysis. This procedure can achieve a 20-fold enrichment factor.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is a powerful technique for the identification and structural elucidation of this compound and its metabolites in biological samples.

1. Instrumentation:

- High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.

- Mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument.

2. Chromatographic Conditions (General):

- Column: A reversed-phase column is typically used, for example, a Phenomenex Biphenyl column (100 x 2.1 mm, 2.6 µm).

- Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common for the separation of drugs of abuse.

- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

- Injection Volume: Typically 1-10 µL.

3. Mass Spectrometry Conditions (General):

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

- Data Acquisition: Full scan mode for identification of unknown compounds and their metabolites. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) would be employed for higher sensitivity and specificity.

4. Sample Preparation:

- For biological samples like plasma or urine, a protein precipitation step followed by centrifugation is often necessary.

- Further clean-up can be achieved using liquid-liquid extraction or solid-phase extraction as described in the DPV section.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and reliable method for the identification of volatile and thermally stable compounds like this compound in seized drug samples.

1. Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.

2. Chromatographic Conditions (General):

- Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often suitable.

- Carrier Gas: Helium at a constant flow rate.

- Injector Temperature: Typically set around 250-280 °C.

- Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C).

3. Mass Spectrometry Conditions (General):

- Ionization: Electron ionization (EI) at 70 eV is standard.

- Mass Range: A scan range of m/z 40-550 is generally sufficient to cover the fragmentation pattern of this compound.

4. Sample Preparation:

- Samples are typically dissolved in a volatile organic solvent such as methanol or ethyl acetate.

- Derivatization may be necessary for certain metabolites to improve their volatility and thermal stability, though often not required for the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural confirmation of synthesized this compound and for the characterization of reference standards. It provides detailed information about the molecular structure.

Protocol Considerations:

-

Solvent: A deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) is used to dissolve the sample.

-

Analyses: ¹H NMR and ¹³C NMR are the most common experiments performed for structural elucidation.

-

Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the structure of the molecule.

Metabolism of this compound

Understanding the metabolism of this compound is critical for its detection in biological samples, as the parent compound may be present at low concentrations or for a short duration. In vitro studies using human liver microsomes have identified several phase I and phase II metabolites.

-

Phase I Metabolism: The primary metabolic pathways include N-deethylation, N,N-deethylation, N-hydroxylation, and de-esterification. The main cytochrome P450 enzymes involved are CYP2B6 and CYP2C19.

-

Phase II Metabolism: Glucuronidated products have been identified.

-

Transformation Products: Other identified products in urine include p-nitrobenzoic acid, p-aminobenzoic acid, and 3-(diethylamino)-2,2-dimethylpropan-1-ol, along with their glucuronide and glutamine conjugates.

Visualizations

Caption: General workflow for the analysis of this compound.

Caption: Workflow for DPV analysis of this compound in urine.

Caption: Metabolic pathways of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]

- 3. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]